molecular formula C17H14ClN3OS B15284908 4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

Cat. No.: B15284908
M. Wt: 343.8 g/mol
InChI Key: AALRMFYQWJBGLW-GRSHGNNSSA-N
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Description

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS. It is known for its unique structure, which combines a methoxybenzaldehyde moiety with a chlorophenyl-thiazolyl hydrazone group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for scale-up processes.

Chemical Reactions Analysis

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone include:

    4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone: This compound has a similar structure but with a methyl group on the thiazole ring.

    4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone derivatives: Various derivatives with different substituents on the benzaldehyde or thiazole rings.

The uniqueness of 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10-

InChI Key

AALRMFYQWJBGLW-GRSHGNNSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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